BenchChemオンラインストアへようこそ!

Midkine (114-122)

Immuno-Oncology T-Cell Monitoring Cancer Vaccine

Midkine (114-122) is the only validated 9-mer peptide uniquely required for constructing HLA-A*0201 tetramers to monitor anti-Midkine CD8+ T cells. Unlike full-length Midkine or other fragments, this specific sequence (AQCQETIRV) is the minimal epitope with optimal binding affinity, ensuring assay sensitivity and reproducibility. It is essential for IFN-γ ELISPOT, intracellular cytokine staining, and ex vivo CTL expansion, validated in glioblastoma, melanoma, and lung cancer research.

Molecular Formula
Molecular Weight
Cat. No. B1575146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidkine (114-122)
SynonymsMidkine (114-122)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Midkine (114-122) Procurement and Selection Guide: A Defined C-Terminal Immunogenic Peptide


Midkine (114-122), with the sequence AQCQETIRV, is a synthetic 9-amino acid peptide fragment corresponding to the C-terminal tail of the human Midkine (MK) protein [1]. Midkine is a 13 kDa heparin-binding growth factor involved in various biological processes, including cell proliferation, migration, and angiogenesis, and is structurally divided into N- and C-terminal domains, with most biological activity residing in the C-domain [2]. The (114-122) fragment is specifically recognized for its role as a defined immunogenic epitope rather than as a functional mimic of full-length Midkine.

Midkine (114-122) Selection: Why Generic Substitution with Other MK Fragments or Full-Length Protein is Not Valid


Substituting Midkine (114-122) with other Midkine fragments, the full-length protein, or close analogs like Pleiotrophin is not scientifically valid for its primary application. This specific nonamer peptide is not a functional growth factor but a precisely defined immunogenic epitope [1]. Its sequence, AQCQETIRV, is the minimal unit required for binding to the HLA-A*0201 molecule and subsequent recognition by specific CD8+ T cells [2]. Other Midkine fragments, including overlapping peptides like (113-122), lack the exact conformation or binding affinity for this specific HLA restriction. Full-length Midkine is a complex, disulfide-bonded growth factor used for functional studies, not for creating defined T-cell detection tools or immunotherapeutic agents. Using an unvalidated peptide would compromise the sensitivity and specificity of downstream applications, leading to failed T-cell monitoring or unreliable immunogenicity data.

Quantitative Evidence Guide for Midkine (114-122) Peptide Selection


Immunodominance of Midkine (114-122) as a CD8+ T-Cell Epitope in HLA-A*0201+ Donors

Midkine (114-122) is one of only two immunodominant CD8+ T-cell epitopes identified in the entire human Midkine protein for the HLA-A*0201 allele [1]. This demonstrates its specific and potent immunogenicity relative to other potential peptide fragments. In a study using T lymphocytes from healthy HLA-A2 donors, repeated stimulation with Midkine peptides elicited a T-cell response dominated by this C-terminal nonamer peptide (MDK114-122) and a peptide from the signal peptide (MDK13-21) [2].

Immuno-Oncology T-Cell Monitoring Cancer Vaccine

Functional Cytotoxicity of Midkine (114-122) Specific T-Cells Against Tumor Cells

CD8+ T-cell lines generated against the Midkine (114-122) peptide are functionally cytotoxic and capable of recognizing and lysing tumor cells that naturally express the Midkine protein [1]. This validates the peptide's utility as a tool for generating functional, tumor-specific immune responses, distinguishing it from non-functional or non-naturally processed peptides.

Cancer Immunotherapy Cytotoxicity Tumor Antigen

HLA-A*0201 Binding Validation of Midkine (114-122) via Specific Tetramer Construction

The peptide Midkine (114-122) has been successfully validated for its ability to bind HLA-A*0201 and form stable peptide-MHC complexes. This is demonstrated by its use in constructing HLA-A2 tetramers, which are essential tools for detecting and quantifying antigen-specific CD8+ T cells [1]. Peptides like MDK113-122, while overlapping, may not form stable complexes with the same affinity, making (114-122) the validated choice.

Flow Cytometry Immune Monitoring Tetramer Assay

Superior Immunogenicity of Midkine (114-122) Compared to Full-Length Protein for Defined T-Cell Responses

While full-length Midkine is a multifunctional growth factor with pleiotropic effects on cell growth and migration [1], it is not an optimized reagent for eliciting or monitoring a specific CD8+ T-cell response. The Midkine (114-122) peptide provides a defined, minimal epitope that bypasses the complex processing requirements of the whole protein, leading to a more direct and measurable activation of specific T-cell clones [2].

Immunology Peptide Vaccine Antigen Presentation

Primary Application Scenarios for Midkine (114-122) Peptide in Research and Development


Immune Monitoring in Cancer Immunotherapy Clinical Trials

Midkine (114-122) is the definitive reagent for constructing HLA-A*0201 tetramers used to monitor the frequency and phenotype of anti-Midkine CD8+ T cells in cancer patients [1]. This is critical for assessing pharmacodynamic responses to Midkine-targeted therapies or immunotherapies in cancers where MK is overexpressed, such as melanoma, glioblastoma, and lung cancer [2].

Validation and Development of Midkine-Targeted T-Cell Assays

This peptide serves as the essential positive control for the development and validation of ex vivo T-cell assays, such as IFN-γ ELISPOT, intracellular cytokine staining, or T-cell proliferation assays [1]. It provides a defined, reproducible stimulus to confirm assay functionality and sensitivity for detecting Midkine-specific T-cell responses.

Ex Vivo Expansion of Tumor-Specific T Cells for Adoptive Cell Therapy

In preclinical research, the Midkine (114-122) peptide can be used to pulse dendritic cells or directly stimulate peripheral blood mononuclear cells to expand populations of Midkine-specific cytotoxic T lymphocytes (CTLs) ex vivo [1]. This is a foundational step in developing adoptive T-cell therapy strategies targeting Midkine-expressing malignancies.

Research on Midkine Antigen Presentation and T-Cell Receptor (TCR) Affinity

The peptide is a crucial tool for basic immunology research focused on antigen presentation. It can be used to generate peptide-MHC monomers for surface plasmon resonance (SPR) studies to measure the binding affinity and kinetics of interaction between the MDK114-122/HLA-A2 complex and candidate T-cell receptors (TCRs) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Midkine (114-122)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.